1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Overview
Description
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its complex structure, which includes a pyridazine ring, a phenyl group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the phenyl group: This step typically involves the use of a phenylating agent such as phenylboronic acid in the presence of a palladium catalyst.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and dimethoxyphenyl groups, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives such as:
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but lacks the phenyl group.
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-methyl-1,6-dihydropyridazine-3-carboxamide: Similar structure but has a methyl group instead of a phenyl group.
1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-6-oxo-N-ethyl-1,6-dihydropyridazine-3-carboxamide: Similar structure but has an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-10-8-15(12-18(17)30-2)22-19(26)13-25-20(27)11-9-16(24-25)21(28)23-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICMCXWBBQCWKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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